molecular formula C20H23N3O2 B4184305 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4184305
M. Wt: 337.4 g/mol
InChI Key: SZSXSPPXFJLAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that integrates an indene moiety with a piperazine ring and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the Pyridine Group: The pyridine moiety is attached via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled through acylation reactions, where the indene and piperazine-pyridine intermediates are combined under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products:

    Oxidation Products: Indene ketones or carboxylic acids.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors in the central nervous system, modulating neurotransmitter release.

    Pathways Involved: The compound can influence signaling pathways related to inflammation and neuroprotection, potentially through the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

  • 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE shares structural similarities with other indene and piperazine derivatives, such as indomethacin and buspirone.

Uniqueness:

    Unique Structural Features: The combination of indene, piperazine, and pyridine moieties in a single molecule provides a unique pharmacophore that can interact with multiple biological targets.

    Distinct Biological Activities: Compared to similar compounds, it may exhibit distinct pharmacological profiles, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(15-25-18-8-7-16-4-3-5-17(16)14-18)23-12-10-22(11-13-23)19-6-1-2-9-21-19/h1-2,6-9,14H,3-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSXSPPXFJLAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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